![molecular formula C16H21N5O B2607250 1-Methyl-4-{[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one CAS No. 2380167-76-8](/img/structure/B2607250.png)
1-Methyl-4-{[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-{[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperazine intermediate.
Formation of the Dihydropyridinone Moiety: This step involves the cyclization of an appropriate precursor to form the dihydropyridinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Methyl-4-{[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]: This compound shares structural similarities with 1-Methyl-4-{[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one, particularly in the presence of the piperazine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Another compound with similar structural features, including the pyrimidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-13-10-17-12-18-16(13)21-7-5-20(6-8-21)11-14-3-4-19(2)15(22)9-14/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDICHNMGMUJYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=O)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.